molecular formula C16H22N4O3 B12928019 2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester CAS No. 28593-30-8

2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester

Cat. No.: B12928019
CAS No.: 28593-30-8
M. Wt: 318.37 g/mol
InChI Key: MRZDHSFVACFWSF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, sodium borohydride, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of aminooximes in the presence of a palladium catalyst can yield α-aminoamidines .

Mechanism of Action

The mechanism of action of methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. . This mechanism is particularly effective against parasitic organisms and cancer cells.

Comparison with Similar Compounds

Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate can be compared with other benzimidazole derivatives such as benomyl, carbendazim, thiabendazole, albendazole, and thiophanate . While these compounds share a common benzimidazole core, they differ in their substituents and specific applications. For instance, benomyl and carbendazim are widely used as fungicides, whereas albendazole is primarily used as an antiparasitic agent . The unique hexylcarbamoyl group in methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate may confer distinct pharmacological properties and applications.

Properties

CAS No.

28593-30-8

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

methyl N-[1-(hexylcarbamoyl)benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H22N4O3/c1-3-4-5-8-11-17-15(21)20-13-10-7-6-9-12(13)18-14(20)19-16(22)23-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,17,21)(H,18,19,22)

InChI Key

MRZDHSFVACFWSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC

Origin of Product

United States

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